

# Cross-Resistance Patterns of Trifloxystrobin with Other Fungicides: A Comparative Guide

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## Compound of Interest

Compound Name: Trifloxystrobin

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This guide provides an objective comparison of the performance of **trifloxystrobin**, a quinone outside inhibitor (QoI) fungicide, with other fungicidal alternatives. It summarizes cross-resistance studies, presents supporting experimental data in clearly structured tables, and offers detailed methodologies for key experiments. Visual diagrams of the primary resistance pathway and experimental workflows are included to facilitate understanding.

## Understanding Trifloxystrobin and Resistance

**Trifloxystrobin** belongs to the strobilurin class of fungicides and functions by inhibiting mitochondrial respiration at the Quinone "outside" binding site of the cytochrome bc1 complex (complex III) in the electron transport chain.[1] This disruption of ATP production prevents fungal spore germination and mycelial growth. However, the extensive use of QoI fungicides has led to the development of resistance in various plant pathogens.[2] The primary mechanism of resistance to **trifloxystrobin** and other QoI fungicides is a target site mutation in the cytochrome b (cytb) gene, most commonly the G143A substitution.[3] This mutation confers cross-resistance to other fungicides within the same FRAC (Fungicide Resistance Action Committee) group 11.[4]

## Cross-Resistance with Other Fungicide Classes

Studies have investigated the cross-resistance patterns between **trifloxystrobin** and fungicides from other major classes, including Succinate Dehydrogenase Inhibitors (SDHIs)

and Demethylation Inhibitors (DMIs).

- Quinone outside Inhibitors (QoIs): Positive cross-resistance is consistently observed among different QoI fungicides.[5] Pathogens resistant to **trifloxystrobin** are typically also resistant to other strobilurins like azoxystrobin and pyraclostrobin. This is primarily due to the shared mode of action and the G143A mutation in the cytb gene.[3][5]
- Succinate Dehydrogenase Inhibitors (SDHIs): Generally, there is no cross-resistance between **trifloxystrobin** (a QoI) and SDHI fungicides.[3] This is because they have different target sites; SDHIs target complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[6] However, multiple resistance, where a pathogen isolate possesses resistance mechanisms to both fungicide groups, is an increasing concern.[7]
- Demethylation Inhibitors (DMIs): No cross-resistance is typically found between **trifloxystrobin** and DMI fungicides.[8][9][10] DMIs inhibit sterol biosynthesis, a different metabolic pathway from the mitochondrial respiration targeted by QoIs.[11] Therefore, DMIs can be effective management partners for **trifloxystrobin** in resistance management programs.

## Quantitative Data on Fungicide Sensitivity

The following tables summarize the 50% effective concentration (EC50) values from various studies, indicating the concentration of a fungicide required to inhibit 50% of fungal growth. Lower EC50 values denote higher fungicide sensitivity.

Table 1: Fungicide Sensitivity in *Corynespora cassiicola* (Cucumber *Corynespora* Leaf Spot)

Fungicide	Fungicide Class (FRAC Group)	EC50 Range (µg/mL)	Average EC50 (µg/mL)	Reference
Trifloxystrobin	QoI (11)	81.56 - 462.02	192.80 - 462.02	<a href="#">[2]</a> <a href="#">[3]</a>
Azoxystrobin	QoI (11)	>1.18 (low sensitivity)	-	<a href="#">[12]</a>
Boscalid	SDHI (7)	-	203.92	<a href="#">[3]</a>
Fluopyram	SDHI (7)	-	40.44	<a href="#">[3]</a>
Isopyrazam	SDHI (7)	-	41.74	<a href="#">[3]</a>
Pydiflumetofen	SDHI (7)	-	3.53	<a href="#">[3]</a>
Fluxapyroxad	SDHI (7)	-	12.06	<a href="#">[3]</a>
Difenoconazole	DMI (3)	-	-	<a href="#">[3]</a>
Prochloraz	DMI (3)	0.05 - 2.33	-	<a href="#">[3]</a>
Tebuconazole	DMI (3)	-	-	<a href="#">[3]</a>
Propiconazole	DMI (3)	-	-	<a href="#">[3]</a>
Carbendazim	MBC (1)	-	312.10	<a href="#">[3]</a>
Fludioxonil	Phenylpyrrole (12)	0.08 - 0.54	-	<a href="#">[3]</a>

Table 2: Fungicide Sensitivity in *Fusarium oxysporum*

Fungicide	Fungicide Class (FRAC Group)	Isolate Type	EC50 Range (µg/mL)	Average EC50 (µg/mL)	Reference
Trifloxystrobin	Qol (11)	Sensitive	0.001 - >0.03	0.0174	[1]
Resistant	0.01 - >0.5	0.2232	[1]		
Azoxystrobin	Qol (11)	Sensitive	0.001 - >0.03	0.0209	[1]
Resistant	-	0.4544	[1]		
-	-	35.089	[13]		
Tebuconazole	DMI (3)	Sensitive	0.0137 - 0.08	0.04	[14]
Resistant	0.119 - 0.221	0.139	[14]		
Difenoconazole	DMI (3)	Sensitive	0.01 - 0.15	0.08	[14]
Resistant	0.846 - 2.55	1.27	[14]		
-	-	0.078	[13]		
Prochloraz	DMI (3)	Sensitive	-	0.024	[14]
Resistant	-	6.97	[14]		
Epoxiconazole	DMI (3)	-	-	0.047	[13]
Carbendazim	MBC (1)	-	-	0.445	[13]

## Experimental Protocols

### Mycelial Growth Inhibition Assay

This assay is a standard method to determine the sensitivity of a fungal pathogen to a fungicide.[15][16][17]

- Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA). [18] Autoclave the medium and allow it to cool to approximately 45-50°C.

- **Fungicide Amendment:** Add the test fungicide, dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide), to the molten agar at various concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. Pour the amended agar into sterile Petri dishes.
- **Inoculation:** Place a mycelial plug (typically 5-6 mm in diameter) from the margin of an actively growing fungal colony onto the center of each fungicide-amended and control (no fungicide) plate.[\[19\]](#)[\[20\]](#)
- **Incubation:** Incubate the plates at a suitable temperature (e.g.,  $25 \pm 2^{\circ}\text{C}$ ) in the dark for a specified period (e.g., 3-7 days), or until the fungal colony in the control plate has reached a significant portion of the plate diameter.[\[20\]](#)
- **Data Collection:** Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- **Calculation:** Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[\[17\]](#)

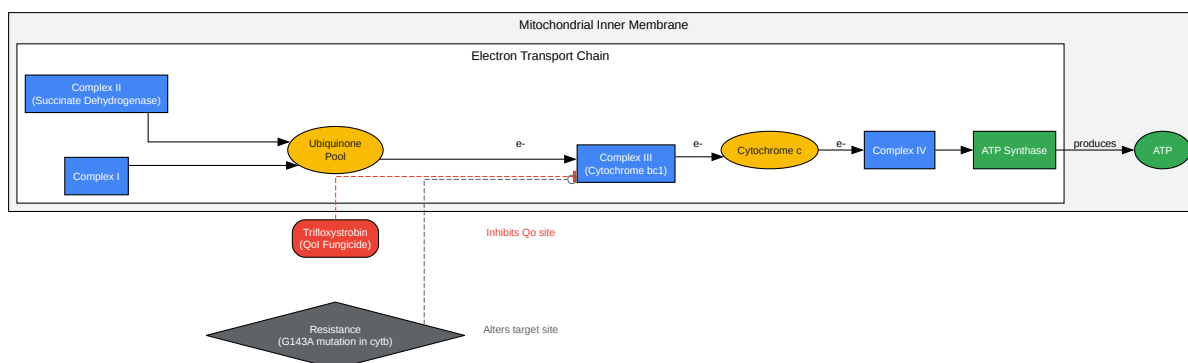
## Spore Germination Assay

This method is particularly useful for fungi that sporulate readily.

- **Spore Suspension Preparation:** Harvest spores from a mature fungal culture and suspend them in sterile distilled water. Adjust the spore concentration to a desired level (e.g.,  $1 \times 10^5$  spores/mL).
- **Fungicide Treatment:** Prepare a series of fungicide concentrations on a suitable substrate, such as water agar plates or glass slides.
- **Inoculation:** Add a small volume of the spore suspension to each fungicide concentration and a control (without fungicide).
- **Incubation:** Incubate under conditions that promote spore germination (e.g., high humidity, specific temperature, and light/dark cycle) for a defined period (e.g., 12-24 hours).

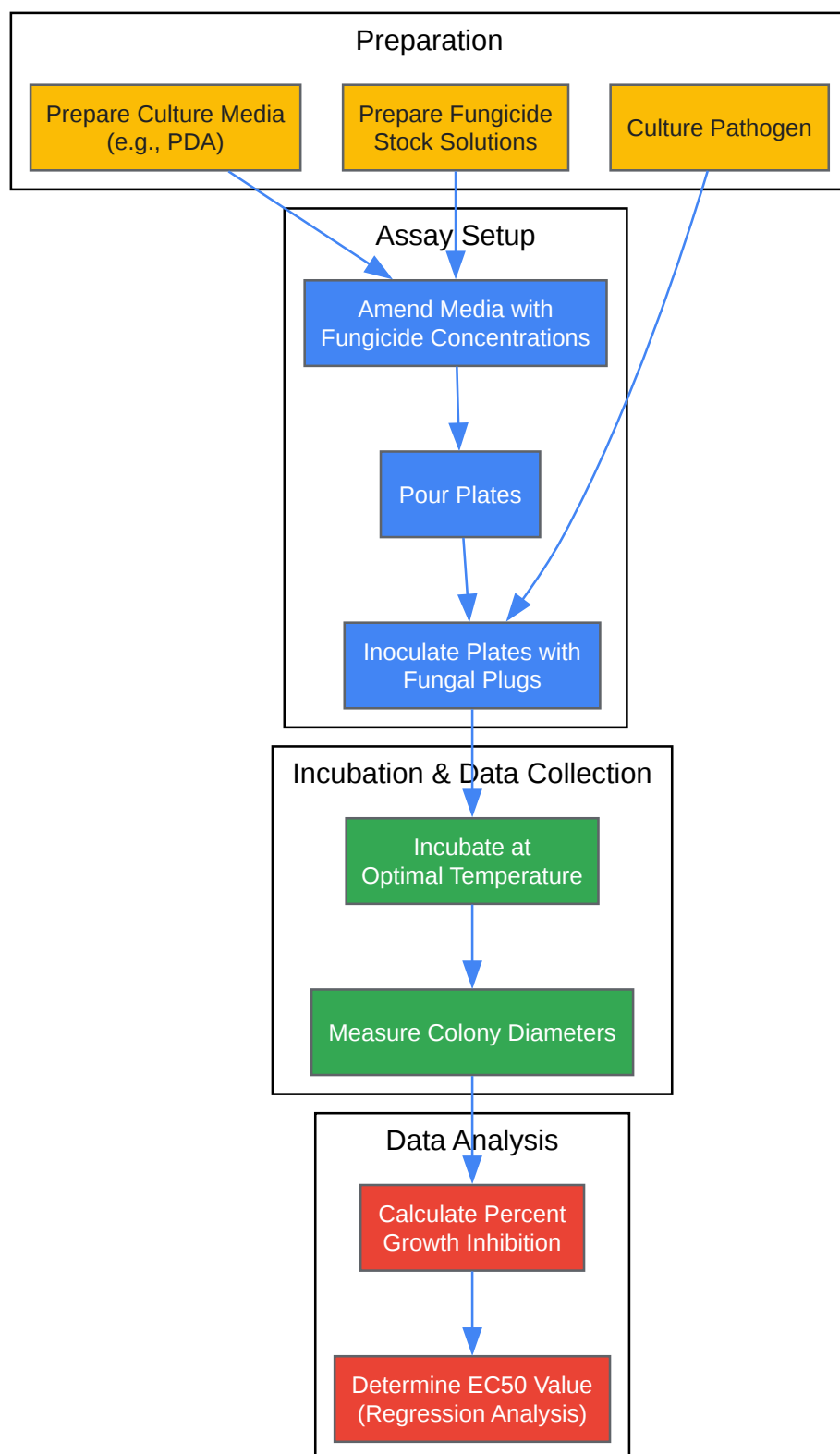
- Microscopic Examination: Observe a predetermined number of spores (e.g., 100) under a microscope for each replicate and determine the percentage of germinated spores. A spore is typically considered germinated if the germ tube is at least half the length of the spore.
- Calculation: Calculate the percentage of spore germination inhibition relative to the control. Determine the EC50 value using regression analysis.

## Visualizations



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Caption: Mechanism of action of **Trifloxystrobin** and the primary resistance pathway.



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Caption: Experimental workflow for a mycelial growth inhibition assay.

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- To cite this document: BenchChem. [Cross-Resistance Patterns of Trifloxystrobin with Other Fungicides: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683241#cross-resistance-studies-between-trifloxystrobin-and-other-fungicides]

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